molecular formula C5H11NO2S B1433559 l-Methionine-d4 CAS No. 67866-75-5

l-Methionine-d4

Cat. No. B1433559
CAS RN: 67866-75-5
M. Wt: 153.24 g/mol
InChI Key: FFEARJCKVFRZRR-WDNFZIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionine-d4 is the deuterium labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant .


Synthesis Analysis

The synthesis of L-Methionine-d4 involves several steps. D,L-[3.3,4,4-2Hq]methionine is synthesized from [2,2,2-2H3] acetic acid in seven steps with an overall yield of 26%. L-[4,4-2H2]methionine is synthesized from N-t-BOC-L-aspartic acid a-benzyl ester in five steps with an overall yield of 40% .


Molecular Structure Analysis

The molecular structure of L-Methionine-d4 is similar to that of L-Methionine . The molecular weight is 153.00, and the formula is C5H7D4NO2S .


Chemical Reactions Analysis

L-Methionine-d4 is involved in various biochemical reactions. It plays a crucial role in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . It also acts as a methyl donor in methylation reactions .


Physical And Chemical Properties Analysis

L-Methionine-d4 is a white, crystalline substance, solid at room temperature . It is slightly soluble in water and insoluble in ethanol . Its point of fusion is 281-283°C .

Scientific Research Applications

Methionine in Poultry Nutrition

A study by Zhang et al. (2017) explored the use of L-methionine (L-Met) in poultry nutrition. They found that methionine supplementation improved growth performance in male broilers and was associated with changes in intestinal nutrient transporter gene expression, suggesting a role in regulating intestinal amino acid absorption (Zhang et al., 2017).

Methionine Conversion in Chick Liver

Dibner and Knight (1984) investigated the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB) to L-methionine in chick liver, revealing the stereospecific nature of this process with different enzymes for the D- and L-isomers of HMB. This research provided insights into the biochemical pathways involved in methionine synthesis in chicks (Dibner & Knight, 1984).

Methionine's Role in Type 2 Diabetes

Navik et al. (2019) examined the impact of dietary supplementation with L-Methionine on type 2 diabetes. They discovered that L-Methionine supplementation activates pathways similar to metformin, a common diabetes medication, and alters key one-carbon metabolites, suggesting a potential therapeutic role in metabolic diseases (Navik et al., 2019).

Methionine in Oxidative Stress and Neuroprotection

Catanesi et al. (2021) studied L-methionine's effects on oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease. Their results suggested that an L-methionine-enriched diet could be beneficial in protecting neurons from oxidative imbalance and preventing neurodegenerative processes (Catanesi et al., 2021).

Methionine in Aquaculture

Parker et al. (2021) focused on the application of L-methionine in aquaculture, particularly its use as a feed supplement in marine organisms. They characterized the dipeptide dl-methionyl-dl-methionine, highlighting its suitability for marine organisms due to its reduced water solubility and lower excretion rates (Parker et al., 2021).

Methionine and Alzheimer’s-like Neurodegeneration

Tapia-Rojas et al. (2015) investigated the effects of an L-methionine-enriched diet in mice, noting changes in brain structure and function that mimic Alzheimer’s-like neurodegeneration. This study highlighted the potential neurotoxic effects of excessive L-methionine intake (Tapia-Rojas et al., 2015).

Future Directions

Research suggests that L-Methionine-d4 could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes . Another study suggests that L-Methionine-d4 could be used for the industrial production of L-Methionine .

properties

IUPAC Name

(2S)-2,3-dideuterio-2-(dideuterioamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-WDNFZIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CSC)[C@@]([2H])(C(=O)O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Methionine-d4

Synthesis routes and methods

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Methionine-d4
Reactant of Route 2
Reactant of Route 2
l-Methionine-d4
Reactant of Route 3
Reactant of Route 3
l-Methionine-d4
Reactant of Route 4
l-Methionine-d4
Reactant of Route 5
l-Methionine-d4
Reactant of Route 6
l-Methionine-d4

Citations

For This Compound
9
Citations
A Adaikalakoteswari, C Webster, I Goljan… - … of Chromatography B, 2016 - Elsevier
Disturbance in one-carbon (1-C) cycle occurs due to nutritional deficiencies (vitamin B12/folate) or specific genetic polymorphisms. This leads to altered levels of key 1-C metabolites …
Number of citations: 8 www.sciencedirect.com
GE Rowe, J Perreault - bioRxiv, 2023 - biorxiv.org
… P < 0.01) when both D,L-methionine-d4 and L-valine-d8 were … supplemented with both D,L-methionine-d4 and L-valine-d8 … -d8 and D,L-methionine-d4 compared to those supplemented …
Number of citations: 2 www.biorxiv.org
H Wu, Y Bao, J Hu, H Huang, P Jiang, Z Zhang, L Li… - 2021 - researchsquare.com
Background: Epigenetic mechanisms may play a role in which PAHs exert its adverse effects in childhood asthma. However, the underlying molecular mechanism remain to be fully …
Number of citations: 3 www.researchsquare.com
Y Xu, L Wang, J Zhu, P Jiang, Z Zhang, L Li… - … and environmental safety, 2021 - Elsevier
… S-adenosylhomocysteine-d4, L-Methionine-d4 were purchased from Tornoto Research Chemicals (North York, Canada). HPLC grade acetonitrile (ACN), methanol, formic acid (FA) and …
Number of citations: 19 www.sciencedirect.com
H Wu, Y Bao, T Yan, H Huang, P Jiang, Z Zhang… - … Science and Pollution …, 2023 - Springer
Epidemiological studies have shown that PAHs may exert adverse effects on childhood asthma. However, the underlying molecular mechanism remains to be fully elucidated. This …
Number of citations: 2 link.springer.com
EC McDaniel - 2020 - scholarworks.montana.edu
Members of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily utilize a [4Fe-4S] cluster and the small molecule, SAM, to generate methionine and the 5'deoxyadenosyl …
Number of citations: 0 scholarworks.montana.edu
BTF Wu - 2014 - open.library.ubc.ca
… First, 50 µL of plasma was transferred to an Eppendorf tube containing 10 µL of each of 500 µmol/L homocysteine d8, 1000 µmol/L methionine d4 and 1000 µmol/L cysteine d2 as …
Number of citations: 1 open.library.ubc.ca
S Impano - 2020 - search.proquest.com
Radical S-adenosylmethionine (SAM) enzymes harbor a [4Fe-4S] cluster in their active sites that coordinates a catalytically relevant small molecule SAM. During catalysis the S-5’C …
Number of citations: 2 search.proquest.com
DE Davis Jr - 2021 - search.proquest.com
Mass spectrometry (MS) has been a rapidly growing analytical technique, especially when analyzing complex biological matrices in metabolomics, clinical applications, anti-doping …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.